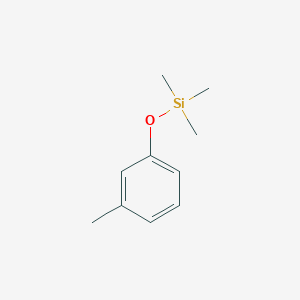

Trimethyl(m-tolyloxy)silane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17902-31-7 |

|---|---|

Molecular Formula |

C10H16OSi |

Molecular Weight |

180.32 g/mol |

IUPAC Name |

trimethyl-(3-methylphenoxy)silane |

InChI |

InChI=1S/C10H16OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h5-8H,1-4H3 |

InChI Key |

UYBLRZBUAXYZQO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)O[Si](C)(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)O[Si](C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Trimethyl M Tolyloxy Silane and Analogues

Role as a Silylating Agent in Diverse Organic Transformations

Silylating agents are indispensable tools in organic synthesis for the temporary protection of functional groups, enhancing solubility, and for the preparation of volatile derivatives for analysis. Silylation involves the replacement of an active hydrogen atom in compounds like alcohols, amines, and thiols with a silyl (B83357) group. While specific studies detailing the use of trimethyl(m-tolyloxy)silane as a silylating agent are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of silylation chemistry involving similar aryloxysilanes.

The general silylation process involves the reaction of a substrate containing an active hydrogen with a silylating agent. For aryloxysilanes, the reaction is typically facilitated by a catalyst or proceeds under conditions that favor the departure of the aryloxy group. The reactivity of the silylating agent is influenced by the nature of the leaving group; a more stable aryloxide anion would facilitate the silylation reaction. The m-cresolate anion, being a reasonably good leaving group, suggests that this compound could function as a moderate silylating agent.

The silylation of an alcohol (ROH) with this compound would proceed according to the following general equation:

The position of the equilibrium would be dependent on the relative nucleophilicity of the alcohol and the m-cresol (B1676322), as well as the reaction conditions. The use of a base could deprotonate the alcohol, increasing its nucleophilicity and driving the reaction forward.

| Substrate Type | General Reaction | Expected Reactivity with this compound |

| Alcohols (Primary) | R-CH₂-OH + TMS-OAr → R-CH₂-O-TMS + ArOH | Good reactivity, especially with base catalysis. |

| Alcohols (Secondary) | R₂CH-OH + TMS-OAr → R₂CH-O-TMS + ArOH | Moderate reactivity, may require forcing conditions. |

| Alcohols (Tertiary) | R₃C-OH + TMS-OAr → R₃C-O-TMS + ArOH | Low reactivity due to steric hindrance. |

| Amines | R-NH₂ + TMS-OAr → R-NH-TMS + ArOH | Can undergo silylation, but may require specific catalysts. |

| Thiols | R-SH + TMS-OAr → R-S-TMS + ArOH | Generally good nucleophiles, expected to react readily. |

This table is based on general principles of silylation and the expected reactivity of this compound.

Carbon-Silicon Bond Reactivity and Cleavage Pathways

The carbon-silicon (C-Si) bond in organosilanes is generally stable but can be cleaved under specific conditions, a reaction that is synthetically useful for forming new carbon-carbon or carbon-heteroatom bonds. In aryltrimethylsilanes, the aryl-Si bond can be cleaved by electrophiles. While this compound is an aryloxysilane, the principles of aryl-Si bond cleavage in analogous aryltrimethylsilanes are relevant.

Electrophilic cleavage of the aryl-Si bond often proceeds via an electrophilic aromatic substitution mechanism where the trimethylsilyl (B98337) group is displaced. The reactivity of the C-Si bond in such reactions is influenced by the electronic nature of the aromatic ring. The methyl group in the meta position of the tolyloxy group in this compound has a weak electron-donating effect on the aromatic ring, which would slightly activate it towards electrophilic attack compared to an unsubstituted phenoxysilane.

Palladium-catalyzed reactions are particularly effective for the cleavage of C-Si bonds in arylsilanes, often as a key step in cross-coupling reactions. uu.nl These reactions typically involve the oxidative addition of the C-Si bond to a low-valent palladium complex. Although direct studies on this compound are scarce, analogous reactions with aryltrimethylsilanes demonstrate the feasibility of this pathway. uu.nl

| Cleavage Method | General Mechanism | Applicability to this compound (inferred) |

| Electrophilic Cleavage | Ar-SiMe₃ + E⁺ → Ar-E + Me₃Si⁺ | The aryl-oxygen bond is more likely to cleave than the methyl-silicon bond. The aromatic ring itself is not directly bonded to silicon. |

| Palladium-Catalyzed Cleavage | Ar-SiMe₃ + Pd(0) → Ar-Pd(II)-SiMe₃ | Not directly applicable as the aryl group is not bonded to silicon. However, the Si-O bond could potentially interact with the catalyst. |

| Nucleophilic Cleavage | R₃Si-C + Nu⁻ → R₃Si-Nu + C⁻ | Cleavage of the methyl-silicon bond would require a strong nucleophile and harsh conditions. |

This table outlines general C-Si bond cleavage pathways and their inferred applicability to the methyl-silicon bonds in this compound.

Oxygen-Silicon Bond Chemistry

The oxygen-silicon (O-Si) bond is a key feature of this compound and dictates much of its reactivity, particularly in hydrolysis, condensation, and transsilylation reactions.

The hydrolysis of silanes, particularly alkoxysilanes and aryloxysilanes, is a fundamental process in sol-gel chemistry and for the deprotection of silylated functional groups. The reaction involves the cleavage of the Si-O bond by water to form a silanol (B1196071) (R₃SiOH) and the corresponding alcohol or phenol (B47542). unm.edusemanticscholar.org

The hydrolysis of this compound would yield trimethylsilanol (B90980) and m-cresol:

The mechanism of hydrolysis can be catalyzed by either acid or base. unm.edu Under acidic conditions, the oxygen atom of the aryloxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. unm.eduresearchgate.net Under basic conditions, hydroxide (B78521) ion directly attacks the silicon atom, leading to a pentacoordinate silicon intermediate which then breaks down to form the silanol and the aryloxide anion. unm.edu

The rate of hydrolysis is influenced by steric and electronic factors. The trimethylsilyl group is relatively unhindered, suggesting that nucleophilic attack at the silicon center should be facile. The electronic effect of the m-tolyl group is modest.

The newly formed trimethylsilanol is often unstable and can undergo self-condensation to form hexamethyldisiloxane, a thermodynamically stable product:

| Condition | Mechanistic Pathway | Key Intermediates |

| Acid-Catalyzed | Protonation of the aryloxy oxygen followed by nucleophilic attack of water. | Protonated aryloxysilane, pentacoordinate silicon transition state. unm.eduresearchgate.net |

| Base-Catalyzed | Nucleophilic attack of hydroxide ion on the silicon atom. | Pentacoordinate silicon intermediate. unm.edu |

| Neutral | Slow reaction, often catalyzed by trace amounts of acid or base. | - |

This table summarizes the mechanisms of hydrolysis for aryloxysilanes.

Transsilylation is a process where a silyl group is transferred from one molecule to another. In the context of this compound, this would typically involve the reaction with an alcohol, amine, or another nucleophile, leading to the exchange of the m-tolyloxy group.

where Nu-H can be an alcohol, amine, etc.

The position of the equilibrium in a transsilylation reaction is governed by the relative thermodynamic stabilities of the reactants and products, as well as the relative nucleophilicity and leaving group ability of the participating species. For example, in the reaction with an alcohol, if the alcohol is a better nucleophile than m-cresol is a leaving group, the equilibrium will favor the formation of the new silyl ether. The reaction is often driven to completion by removing one of the products, for instance, by distillation of a volatile alcohol or by precipitation of a product.

Radical Chemistry Involving Trimethylsilyl Moieties

The involvement of organosilicon compounds in radical reactions has been an area of significant interest, with compounds like tris(trimethylsilyl)silane (B43935) (TTMSS) being widely used as radical-based reducing agents. nih.gov The radical chemistry of this compound is not as well-explored, but a comparison with the well-studied TTMSS can provide insights into its potential reactivity.

Tris(trimethylsilyl)silane, (Me₃Si)₃SiH, is a highly effective radical-based reducing agent due to the relatively weak Si-H bond, which has a bond dissociation energy (BDE) of approximately 79-84 kcal/mol. organic-chemistry.org This allows it to act as a good hydrogen atom donor to a variety of organic radicals in chain reaction processes. nih.gov

In contrast, this compound does not possess a Si-H bond. Therefore, its role in radical chemistry would be fundamentally different from that of TTMSS. It cannot act as a hydrogen atom donor in the same way. Any radical reactivity would likely involve the trimethylsilyl groups or the tolyloxy moiety.

Radical attack on this compound could potentially occur at a few sites:

Hydrogen abstraction from a methyl group: A radical could abstract a hydrogen atom from one of the methyl groups attached to the silicon, forming a silylmethyl radical. The C-H bonds in the methyl groups are relatively strong, so this process would likely require a highly reactive radical and/or high temperatures.

Radical addition to the aromatic ring: The aromatic ring of the tolyloxy group could undergo addition by a radical species.

Homolytic cleavage of the Si-O or Si-C bonds: This is generally energetically unfavorable and would require significant energy input, such as from UV light.

The key difference in radical chemistry between this compound and TTMSS lies in the absence of the reactive Si-H bond in the former. TTMSS is designed to be a source of silyl radicals and a hydrogen atom donor, making it a key component in many radical chain reactions. This compound, lacking this functionality, would be expected to be much less reactive in typical radical reduction or propagation steps.

| Feature | This compound | Tris(trimethylsilyl)silane (TTMSS) |

| Structure | (CH₃)₃Si-O-C₆H₄-CH₃ | ((CH₃)₃Si)₃Si-H |

| Key Reactive Bond in Radical Chemistry | C-H bonds of methyl groups (less reactive) | Si-H bond (highly reactive) |

| Primary Radical Reactivity | Potential for H-abstraction from methyl groups | H-atom donor to radicals; source of (Me₃Si)₃Si• radical. nih.gov |

| Bond Dissociation Energy (BDE) | Si-CH₃ BDE is relatively high. | Si-H BDE is relatively low (~79-84 kcal/mol). organic-chemistry.org |

| Role in Radical Chain Reactions | Not a typical chain-propagating agent. | Efficient chain-propagating agent (H-atom transfer). nih.gov |

This table provides a comparative overview of the structural and potential radical reactivity differences between this compound and TTMSS.

Halogen-Atom Abstraction and Related Radical Chain Reactions

The involvement of organosilanes, such as this compound, in radical chain reactions often hinges on the generation of silyl radicals, which can effectively participate in halogen-atom abstraction from various organic halides. While direct studies on this compound are not extensively documented, the reactivity patterns can be inferred from analogous triorganosilyl compounds. The general mechanism involves the homolytic cleavage of a silicon-hydride or silicon-silicon bond to generate a silyl radical, which then propagates a chain reaction. chemistry-chemists.comresearchgate.net

A common method for generating silyl radicals is through the reaction of a silane (B1218182) with a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, under thermal or photochemical conditions. lumenlearning.com Once formed, the silyl radical can abstract a halogen atom from an alkyl or aryl halide, a process driven by the formation of a strong silicon-halogen bond. nih.gov This step is often irreversible due to the significant difference in bond dissociation energies (BDEs) between the silicon-halogen bond being formed and the carbon-halogen bond being broken. nih.gov For instance, the BDE of a typical Si-Br bond is approximately 96 kcal/mol, whereas the C-Br bond in a compound like bromoethane (B45996) is around 69 kcal/mol. nih.gov

The key steps in a radical chain reaction involving a generic organosilane for halogen abstraction are:

Initiation: Formation of initial radicals, often from a radical initiator. lumenlearning.com

Propagation:

A radical (e.g., from the initiator) abstracts a hydrogen atom from a hydrosilane (if present) or another precursor to form a silyl radical.

The silyl radical abstracts a halogen atom from an organic halide (R-X) to form a stable silyl halide and an organic radical (R•).

The organic radical can then participate in further reactions, such as hydrogen abstraction from another silane molecule, to regenerate the silyl radical and continue the chain. researchgate.net

Termination: Combination of any two radical species to form a stable, non-radical product. lumenlearning.com

| Silyl Radical | Halogen Donor | Rate Constant (M-1s-1) | Reference Compound |

|---|---|---|---|

| (CH3)3Si• | CCl4 | 2.1 x 108 | Trimethylsilyl radical |

| (CH3)3Si• | CH2Br2 | 1.5 x 109 | Trimethylsilyl radical |

| (C2H5)3Si• | n-C5H11Br | 3.3 x 108 | Triethylsilyl radical |

Detailed Reaction Mechanisms of Silicon-Containing Species

Silyl ethers, including aryloxysilanes like this compound, exhibit a rich chemistry involving both electrophilic and nucleophilic pathways. The silicon atom in these compounds is electrophilic due to the polarization of the Si-O bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom possesses lone pairs and can act as a nucleophile or be activated by electrophiles.

Nucleophilic Attack at Silicon:

A fundamental reaction of silyl ethers is their cleavage by nucleophiles. This process is central to their use as protecting groups for alcohols in organic synthesis. libretexts.org The reaction typically proceeds via a hypervalent silicon intermediate (a pentacoordinate species). libretexts.org Strong nucleophiles, such as fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), are particularly effective at cleaving the Si-O bond due to the high strength of the resulting Si-F bond. libretexts.org

The general mechanism involves the attack of the nucleophile on the silicon center, leading to a trigonal bipyramidal intermediate or transition state. The incoming nucleophile and the leaving group occupy the axial positions. Subsequent departure of the leaving group (in this case, the m-tolyloxy anion) yields the functionalized silane and the deprotected alcohol (m-cresol). The rate of this nucleophilic substitution is influenced by the steric bulk of the substituents on the silicon atom and the nature of the nucleophile. libretexts.org

Electrophilic Activation of the Oxygen Atom:

The oxygen atom of the silyloxy group can be targeted by electrophiles. For instance, in the presence of a strong acid, the oxygen can be protonated, making the silyl group a better leaving group and facilitating the cleavage of the Si-O bond. This is a common method for the deprotection of silyl ethers under acidic conditions. libretexts.org

Furthermore, the aryloxy group itself can influence the reactivity of the aromatic ring towards electrophilic aromatic substitution. The trimethylsilyloxy group is an ortho-, para-directing group, although its activating or deactivating effect can be complex and dependent on the reaction conditions.

| Reaction Type | Reactant | Key Intermediate/Transition State | Typical Product(s) |

|---|---|---|---|

| Nucleophilic Attack at Si | Fluoride ion (F-) | Pentacoordinate siliconate | Fluorosilane and alcohol/phenol |

| Nucleophilic Attack at Si | Alkoxide (RO-) | Pentacoordinate siliconate | New silyl ether and alcohol/phenol |

| Electrophilic Attack on O | Proton (H+) | Protonated silyl ether | Silanol/siloxane and phenol |

As introduced in section 3.4.2, the participation of this compound in radical reactions is predicated on the formation of a silyl radical. The initiation of such reactions can be achieved through several methods, with thermal or photochemical decomposition of a radical initiator being the most common in laboratory settings. lumenlearning.com

Initiation:

An initiator like AIBN, upon heating, decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. This radical can then abstract a hydrogen atom from a suitable donor, if present, or interact with another precursor to start the chain. In the context of generating a trimethyl(m-tolyloxy)silyl radical, a precursor such as trimethyl(m-tolyloxy)hydrosilane would be required for hydrogen abstraction.

Propagation:

Once a silyl radical is generated, it can propagate a chain reaction. In the context of halogen abstraction, the propagation steps are as follows:

Halogen Abstraction: The silyl radical, •Si(CH₃)₂(O-m-tolyl), abstracts a halogen atom from an organic halide (R-X) to form a stable silyl halide, (CH₃)₂(O-m-tolyl)Si-X, and an organic radical, R•. nih.gov

Chain Transfer: The newly formed organic radical, R•, can then abstract a hydrogen atom from a hydrosilane molecule (if used as the radical precursor), regenerating the silyl radical and forming the reduced organic product, R-H. This allows the chain to continue. researchgate.net

The efficiency of the propagation steps depends on the relative rates of the competing reactions. For a successful chain reaction, the rate of halogen abstraction by the silyl radical and the subsequent chain transfer step must be significantly faster than any termination reactions. lumenlearning.com The bond dissociation energies of the involved bonds are a key thermodynamic factor governing the feasibility of these steps. gelest.combohrium.com

| Bond | BDE (kcal/mol) | Compound Type |

|---|---|---|

| (CH3)3Si-H | ~90 | Trialkylsilane doubtnut.com |

| C-Cl (primary alkyl) | ~81 | Alkyl chloride |

| C-Br (primary alkyl) | ~68 | Alkyl bromide nih.gov |

| (CH3)3Si-Cl | ~113 | Trialkylsilyl chloride sci-hub.ru |

| (CH3)3Si-Br | ~96 | Trialkylsilyl bromide nih.govsci-hub.ru |

| Si-O (in (Me3Si)2O) | ~128 | Siloxane gelest.com |

Reactions involving organosilicon compounds can proceed with a high degree of stereochemical control, which is of significant interest in asymmetric synthesis. While specific studies on the stereoselectivity of reactions involving this compound are scarce, general principles derived from studies of other chiral silicon-containing molecules can be applied.

Stereocontrol in silicon-mediated reactions can be achieved through several strategies, including the use of chiral silanes, where the silicon atom itself is a stereocenter, or through substrate control where a chiral moiety is present elsewhere in the molecule. dntb.gov.ua

In reactions proceeding through hypervalent silicon intermediates, such as nucleophilic substitution at a chiral silicon center, the stereochemical outcome (retention or inversion of configuration) is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. nih.gov For example, reactions of chiral silanols with electrophiles have been shown to proceed with a clean stereospecific pathway. nih.gov

In radical reactions, the stereochemical outcome is often more complex. If a radical is formed at a stereocenter, it typically leads to racemization unless there is a directing group or a chiral environment that influences the subsequent reaction of the radical.

For reactions involving additions to double bonds adjacent to a silicon-containing group, the stereoselectivity can be influenced by the steric bulk of the silyl group and by potential coordinating effects. For instance, in reactions of chiral allylsilanes, the diastereoselectivity of cyclization reactions can be controlled by substituents on the allylsilane. researchgate.net

The diastereoselectivity of reactions of silyl enol ethers, which are structurally related to this compound, has been extensively studied. In the aza-Diels-Alder reaction of silyl dienol ethers, complete diastereoselectivity has been achieved using a bifunctional organocatalyst. nih.govacs.org

| Reaction Type | Silicon Compound | Key Feature for Stereocontrol | Observed Stereochemical Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Chiral Silanol | Stereogenic silicon center | Stereospecific conversion to siloxanes nih.gov |

| Intramolecular Cyclization | Chiral Allylsilane | Neighboring group participation | Reversal of diastereoselectivity researchgate.net |

| Aza-Diels-Alder | Silyl Dienol Ether | Chiral organocatalyst | Complete diastereoselectivity and high enantioselectivity nih.govacs.org |

| Silyletherification | Racemic Chlorosilane | Lewis base-catalyzed dynamic kinetic resolution | High diastereoselectivity nih.gov |

Applications in Organic Synthesis and Materials Science Research

Catalytic Applications Involving Organosilicon Reagents

Organosilicon compounds are pivotal in modern catalysis, participating in reactions that form crucial carbon-silicon and carbon-carbon bonds. Trimethyl(m-tolyloxy)silane belongs to the broader class of silyloxyarenes and hydrosilanes that are key reactants in these transformations.

Silyloxyarenes, including this compound, have emerged as versatile electrophilic coupling partners in nickel-catalyzed reactions. umich.edu These reactions leverage the activation of the otherwise inert carbon-oxygen bond of the silyloxyarene. This approach is significant because silyl (B83357) ethers are common protecting groups in organic synthesis, and their direct use in cross-coupling reactions increases synthetic efficiency by avoiding additional deprotection steps. umich.edu

Nickel catalysis enables the conversion of the C–O bond in silyloxyarenes to valuable C–B and C–N bonds. umich.edunsf.gov For instance, the nickel-catalyzed ipso-borylation of silyloxyarenes with bis(pinacolato)diboron (B136004) provides access to aryl boronic acid pinacol (B44631) esters, which are fundamental building blocks in Suzuki-Miyaura cross-coupling reactions. nsf.gov Similarly, nickel-catalyzed amination of silyloxyarenes allows for the synthesis of a diverse range of aniline (B41778) derivatives by forming C-N bonds with various amine substrates. umich.edu The reactivity of the silyloxyarene can be tuned, and these transformations exhibit orthogonality with other aryl ether electrophiles, allowing for selective, late-stage functionalization in complex syntheses. umich.edu

| Reaction Type | Coupling Partner | Bond Formed | Significance | Reference |

|---|---|---|---|---|

| Ipso-Borylation | Bis(pinacolato)diboron | C–B | Synthesis of arylboronic esters | nsf.gov |

| Amination | Primary and secondary amines | C–N | Synthesis of aniline derivatives | umich.edu |

The direct silylation of carbon-hydrogen (C–H) bonds is a highly atom-economical method for constructing carbon-silicon bonds, which are prevalent in materials science, pharmaceuticals, and organic electronics. nih.govresearchgate.net This transformation avoids the need for pre-functionalized starting materials. While precious metals like rhodium and iridium have been traditionally used to catalyze these reactions, recent advancements have focused on more earth-abundant catalysts. nih.govescholarship.org

A notable development is the use of potassium tert-butoxide, an inexpensive alkali metal species, to catalyze the direct silylation of aromatic heterocycles with hydrosilanes. nih.gov This method proceeds under mild conditions without the need for hydrogen acceptors or additives and is scalable. The resulting heteroarylsilanes are versatile intermediates for further synthetic elaboration. nih.gov Rhodium complexes have also been shown to efficiently catalyze C-H silylations of arenes and heteroarenes with various hydrosiloxysilanes, demonstrating control over regioselectivity based on steric factors. researchgate.net

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like an alkene or alkyne), is a cornerstone of organosilicon chemistry and a powerful tool in organic synthesis and polymer science. researchgate.netnih.gov These reactions are typically catalyzed by transition metal complexes, most famously those based on platinum (e.g., Speier's and Karstedt's catalysts). nih.govprinceton.edumdpi.com However, due to the high cost of platinum, significant research has been directed towards developing catalysts based on more abundant metals like nickel, iron, and cobalt. nih.govprinceton.edu

Nickel catalysts, for example, have demonstrated high activity and anti-Markovnikov selectivity for the hydrosilylation of alkenes with tertiary silanes. princeton.edu The reaction is fundamental for producing functional silanes and is widely used in the silicones industry for applications such as silicone cross-linking to form coatings, adhesives, and surfactants. nih.govprinceton.edu The mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. mdpi.com

Strategies for Functional Group Protection and Deprotection

The trimethylsilyl (B98337) (TMS) group, a key component of this compound, is widely used as a protecting group for various protic functional groups, particularly alcohols and phenols. wikipedia.orggelest.com The process involves replacing an acidic proton on a hydroxyl group with the bulky and chemically inert TMS group, forming a trimethylsilyl ether. wikipedia.org This transformation shields the functional group from undesired reactions under various conditions, such as with strong bases or organometallic reagents.

Protection: The silylation of an alcohol or phenol (B47542) is typically achieved using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. wikipedia.orggelest.com

Deprotection: The TMS group is valued for its ease of removal under mild conditions. Silyl ethers are readily cleaved to regenerate the original hydroxyl group. Common methods for deprotection include treatment with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic aqueous solutions. wikipedia.orggelest.com The lability of the Si-O bond in the presence of fluoride or acid allows for selective deprotection, a critical feature in multi-step synthesis. gelest.comgelest.com

| Process | Common Reagents | Key Features | Reference |

|---|---|---|---|

| Protection (Silylation) | Trimethylsilyl chloride (TMSCl) with base; Bis(trimethylsilyl)acetamide (BSA) | Forms a stable silyl ether; Shields hydroxyl groups | wikipedia.orggelest.com |

| Deprotection (Desilylation) | Tetrabutylammonium fluoride (TBAF); Fluorosilicic acid (H₂SiF₆); Dilute HCl | Mild conditions; High selectivity for Si-O bond cleavage | wikipedia.orggelest.comgelest.com |

Use as Synthetic Intermediates in Complex Molecule Synthesis

Organosilicon compounds like this compound serve as valuable synthetic intermediates. The products derived from their reactions, such as arylsilanes and silyl ethers, can be further transformed into more complex molecular architectures. nih.govresearchgate.net

Polymer Chemistry and Advanced Material Modification

Silanes play a crucial role in polymer chemistry and materials science, primarily as coupling agents and surface modifiers. mdpi.comzmsilane.com Silane-modified polymers are a class of materials where silane (B1218182) groups are incorporated into the polymer backbone or as terminal groups. dakenchem.com This modification imparts unique properties, such as improved adhesion to inorganic substrates (like glass and metal), enhanced durability, and moisture-curing capabilities. zmsilane.comdakenchem.com

The fundamental chemistry involves the dual reactivity of organofunctional silanes. One part of the molecule can react and bond with inorganic surfaces through the formation of stable siloxane (Si-O-Si) linkages, while the other organic functional group can co-react or entangle with the polymer matrix. researchgate.net This bridging action at the interface between an inorganic filler and an organic polymer is critical for the performance of composite materials, improving their mechanical strength and resistance to environmental factors like moisture. mdpi.comresearchgate.net In construction and automotive industries, silane-modified polymers are used extensively as sealants and adhesives due to their excellent bonding characteristics and flexibility. zmsilane.com Additionally, the hydrosilylation reaction is a key process for creating cross-linked silicone polymers and modifying other polymers to introduce silyl functionality. nih.gov

Incorporation as Monomers or Comonomers in Polymer Synthesis

There is currently no publicly available scientific literature or research data that documents the use of this compound as a monomer or comonomer in polymer synthesis. Extensive searches of chemical databases and scholarly articles did not yield any studies detailing its polymerization behavior or its incorporation into polymer chains.

Surface Modification for Enhanced Adhesion and Durability

Scientific literature does not provide specific examples or studies on the use of this compound for surface modification to enhance adhesion and durability. While silane compounds are widely used as coupling agents and for surface treatments to improve the interfacial adhesion between organic polymers and inorganic substrates, research detailing the application of this specific compound for such purposes is not available. The general mechanism of action for functionalized silanes involves the hydrolysis of alkoxy groups to form reactive silanols, which can then condense with hydroxyl groups on a substrate surface, forming stable covalent bonds. However, the specific performance and efficacy of this compound in this context have not been reported.

Crosslinking and Mechanical Property Enhancement in Composite Materials

There is no available research documenting the application of this compound as a crosslinking agent or for the enhancement of mechanical properties in composite materials. Silanes are often employed to create a durable network between the reinforcement and the matrix in composites, leading to improved strength and performance. However, studies specifying the use and effects of this compound for these applications could not be identified in the public domain.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organosilicon compounds due to its balance of accuracy and computational cost. DFT calculations allow for the detailed examination of electronic structure, reaction pathways, and spectroscopic properties.

Elucidation of Reaction Mechanisms and Transition State Structures

While specific DFT studies on the reaction mechanisms of Trimethyl(m-tolyloxy)silane are not extensively documented, the principles can be inferred from broader research on organosilicon compounds. DFT is instrumental in mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition state structures. mdpi.comrsc.orgjst.vn For instance, in reactions involving the cleavage of the Si-O bond or reactions at the aromatic ring, DFT can elucidate the step-by-step mechanism.

These calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism, and can identify the key geometric parameters of the transition state. This information is vital for understanding the factors that control the reaction rate and selectivity. mdpi.com The computational investigation of similar organosilicon compounds reveals that reactions can be influenced by factors such as the nature of the catalyst and the solvent, all of which can be modeled using DFT. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used for the accurate prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govruc.dkaps.org By calculating the magnetic shielding tensors of the nuclei within the molecule, it is possible to predict the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound. liverpool.ac.uknih.gov

The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set. aps.org For complex organic molecules, a good correlation between calculated and experimental chemical shifts can be achieved, aiding in the structural elucidation and assignment of NMR signals. nih.govruc.dk This predictive capability is particularly valuable for distinguishing between isomers or for understanding the electronic effects of the substituents on the chemical shifts.

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (Si-CH₃) | 0.2 - 0.4 | ~0.3 |

| ¹H (Ar-CH₃) | 2.2 - 2.4 | ~2.3 |

| ¹H (Aromatic) | 6.7 - 7.2 | 6.7 - 7.1 |

| ¹³C (Si-CH₃) | -1.0 - 1.0 | ~0.0 |

| ¹³C (Ar-CH₃) | 20.0 - 22.0 | ~21.5 |

| ¹³C (Aromatic) | 115.0 - 158.0 | 117.0 - 157.0 |

| ²⁹Si | 15.0 - 25.0 | ~20.0 |

Note: Predicted values are illustrative and depend on the specific computational methodology used.

Electronic Structure Analysis and Orbital Interactions

DFT provides a detailed picture of the electronic structure of this compound, including the nature of its molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's reactivity. For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

In aryloxysilanes, the interaction between the oxygen lone pair orbitals and the silicon d-orbitals, as well as the aromatic π-system, is of particular interest. These orbital interactions can influence the geometry of the molecule, the strength of the Si-O bond, and the reactivity of the aromatic ring. researchgate.net Computational studies on similar systems have explored how such interactions dictate the regioselectivity of certain reactions. nih.govnih.gov

In-silico Simulation of Mass Spectrometric Fragmentation Pathways

Computational methods can be employed to simulate and predict the fragmentation patterns observed in mass spectrometry. nih.govnih.gov For this compound, this involves calculating the energies of the parent radical cation and various fragment ions to determine the most likely fragmentation pathways. researchgate.netnih.gov

The fragmentation of silyl (B83357) ethers is often characterized by rearrangements and the formation of stable silicon-containing ions. marquette.edu Proposed fragmentation pathways for the trimethyl(tolyloxy)silane radical ion suggest that the stereochemistry can influence the composition of fragment ions. researchgate.net Common fragmentation processes for related silyl organic compounds include the loss of a methyl group or the cleavage of the Si-O bond. nih.govresearchgate.net By calculating the relative energies of the potential fragments and the transition states connecting them, a theoretical mass spectrum can be constructed and compared with experimental data to validate the proposed fragmentation mechanisms. nih.gov

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure |

|---|---|

| 165 | [M - CH₃]⁺ |

| 107 | [M - Si(CH₃)₃]⁺ or [HOC₇H₆]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Thermochemical Calculations (e.g., Gibbs Free Energy)

DFT can be used to calculate various thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. nih.govresearchgate.netacs.org These calculations are crucial for predicting the thermodynamics of reactions involving this compound, including determining reaction spontaneity and equilibrium constants.

High-level ab initio methods can provide benchmark thermochemical data for organosilicon compounds. nih.govacs.org By performing frequency calculations, zero-point vibrational energies and thermal corrections can be obtained, which are essential for accurate thermochemical predictions. These computed values can be compared with experimental data where available, or used to predict the properties of related, uncharacterized compounds. researchgate.net

Molecular Dynamics Simulations

For example, MD simulations could be used to study the conformational flexibility of the molecule, particularly the rotation around the Si-O bond and the orientation of the tolyloxy group. uq.edu.au In a solution, MD can model the interactions between this compound and solvent molecules, providing insights into solvation effects and the local structure of the solution. mdpi.com Furthermore, MD simulations are valuable for studying the behavior of organosilane molecules at interfaces, such as their adsorption on silica (B1680970) surfaces. hw.ac.uknih.govresearchgate.net Such studies are relevant to applications where silyl ethers are used as surface modifying agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound. QSAR models are computational tools that correlate the structural or property descriptors of compounds with their biological activities. The development of a robust QSAR model necessitates a dataset of structurally related compounds with corresponding measured biological activity.

At present, such a dataset for a series of aryloxysilanes, including this compound, and their activity against a specific biological target does not appear to be publicly available. While general QSAR principles suggest that variations in the electronic and steric properties of the tolyl group or the silicon substituents would influence the compound's activity, no specific models have been developed to quantify these relationships for this compound. The lack of published research in this specific area prevents a detailed discussion of research findings or the presentation of data tables correlating molecular descriptors with biological activity.

Derivatives and Structure Reactivity Relationships in Aryloxysilanes

Synthesis of Novel Trimethyl(m-tolyloxy)silane Derivatives and Analogues

The synthesis of aryloxysilanes, including derivatives and analogues of this compound, is a cornerstone of organosilicon chemistry. These compounds are typically prepared through the reaction of a corresponding phenol (B47542) with a silylating agent. The most common method for synthesizing this compound involves the reaction of m-cresol (B1676322) with a trimethylsilylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govwiley.com This reaction is efficient and proceeds under mild conditions, making it suitable for analytical derivatization. nih.govwiley.com

General synthetic strategies for aryloxysilanes often involve the coupling of an aryl halide with a silane (B1218182) in the presence of a catalyst or the reaction of an organometallic aryl reagent with a halosilane. For instance, palladium-catalyzed silylation of aryl halides can be employed to form aryltriethoxysilanes. organic-chemistry.org Similarly, aryl Grignard and lithium reagents can react with tetraalkyl orthosilicates to produce aryl(trialkoxy)silanes. organic-chemistry.org

The synthesis of novel derivatives of this compound can be achieved by introducing functional groups onto the aromatic ring of m-cresol prior to silylation or by modifying the silicon atom with different substituents. For example, substituted arylbromides can be treated with tert-butyllithium and then dichlorodiethoxysilane to form diaryldiethoxysilanes. organic-chemistry.org This approach allows for the introduction of a wide variety of substituents on the aromatic ring, thereby creating a library of this compound derivatives.

A general reaction scheme for the synthesis of substituted trimethyl(aryloxy)silanes is presented below:

Ar-OH + (CH₃)₃Si-X → Ar-O-Si(CH₃)₃ + HX

Where Ar-OH is a substituted phenol and (CH₃)₃Si-X is a trimethylsilylating agent (e.g., X = Cl, N(CH₃)COCF₃).

The table below summarizes various synthetic methods for aryloxysilanes, which can be adapted for the synthesis of this compound derivatives.

| Method | Reactants | Catalyst/Conditions | Product |

| Silylation of Phenols | m-Cresol, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 40 °C, 30 min | This compound |

| Palladium-Catalyzed Silylation | para- and meta-substituted aryl halides, triethoxysilane (B36694) | Palladium(0) dibenzylideneacetone, 2-(di-tert-butylphosphino)biphenyl | Aryltriethoxysilane |

| Grignard/Lithium Reagent Method | Aryl Grignard or lithium reagents, tetraalkyl orthosilicates | Low temperature | Aryl(trialkoxy)silane |

| Rhodium-Catalyzed Silylation | Arenediazonium tosylate salts, triethoxysilane | Rhodium catalyst | Aryltriethoxysilane |

Influence of Aromatic Substituents on Chemical Reactivity and Spectroscopic Signatures

The chemical reactivity and spectroscopic properties of aryloxysilanes are significantly influenced by the nature and position of substituents on the aromatic ring. libretexts.orglumenlearning.com These substituents can alter the electron density of the aromatic ring and the Si-O bond, thereby affecting the molecule's stability, reactivity, and spectroscopic signatures. libretexts.orgnih.govopenstax.org

Chemical Reactivity:

Electron-donating groups (EDGs) on the aromatic ring, such as alkyl or alkoxy groups, increase the electron density of the ring and the oxygen atom of the Si-O bond. This increased electron density can enhance the nucleophilicity of the oxygen atom, making the Si-O bond more susceptible to cleavage by electrophiles. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring and the oxygen atom, making the Si-O bond more resistant to cleavage. lumenlearning.com

The position of the substituent on the aromatic ring also plays a crucial role in determining reactivity. For example, substituents in the ortho position can exert steric hindrance, which may affect the accessibility of the silicon atom to attacking reagents. organic-chemistry.org

Spectroscopic Signatures:

The electronic effects of aromatic substituents are also reflected in the spectroscopic signatures of aryloxysilanes, particularly in their NMR and IR spectra. q-chem.comruc.dkyoutube.com

NMR Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. EDGs tend to shift the signals of the aromatic protons to a higher field (lower ppm values), while EWGs shift them to a lower field (higher ppm values). In ²⁹Si NMR spectroscopy, the chemical shift of the silicon atom is also sensitive to the electronic environment, providing insights into the electronic effects of the aromatic substituents. researchgate.net

IR Spectroscopy: The vibrational frequencies of the Si-O-C bond in the IR spectrum are affected by the substituents on the aromatic ring. EDGs can lead to a slight decrease in the stretching frequency of the Si-O bond, while EWGs can cause an increase.

The following table provides a hypothetical comparison of the expected influence of different substituents on the properties of this compound derivatives.

| Substituent (at para-position to -OSi(CH₃)₃) | Electronic Effect | Expected Effect on Si-O Bond Cleavage Rate | Expected ¹H NMR Shift of Aromatic Protons (relative to unsubstituted) | Expected ²⁹Si NMR Shift (relative to unsubstituted) |

| -OCH₃ | Electron-donating | Increase | Upfield shift | Downfield shift |

| -CH₃ | Electron-donating | Slight Increase | Upfield shift | Slight Downfield shift |

| -H | Reference | - | - | - |

| -Cl | Electron-withdrawing | Decrease | Downfield shift | Upfield shift |

| -NO₂ | Strongly electron-withdrawing | Significant Decrease | Significant Downfield shift | Significant Upfield shift |

Differentiation and Analytical Discrimination of Aryloxysilane Stereoisomers (e.g., o-, m-, p-tolyloxy isomers)

The analytical discrimination of aryloxysilane stereoisomers, such as the ortho-, meta-, and para-tolyloxy isomers of trimethylsilane, is a significant challenge due to their similar physical and chemical properties. nih.gov However, various analytical techniques, particularly chromatography and mass spectrometry, have been successfully employed for their differentiation. nih.govwiley.comrotachrom.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including aryloxysilane isomers. nih.govwiley.com The isomers can often be separated on a suitable capillary column, such as an HP-5MS column. nih.govwiley.com After separation by GC, the isomers can be identified by their mass spectra.

While the mass spectra of the m- and p-isomers are often very similar, the o-isomer can sometimes be distinguished by a characteristic base peak ion. nih.govwiley.com For example, in the electron ionization (EI)-MS of trimethyl(o-tolyloxy)silane, a characteristic base peak at m/z 91 is observed, which is attributed to a facile dissociation pathway involving the shift of a neighboring phenylmethyl hydrogen atom. nih.gov This distinct fragmentation pattern allows for the clear differentiation of the o-isomer from the m- and p-isomers. nih.govwiley.com

Liquid Chromatography (LC):

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), can also be used for the separation of aryloxysilane isomers. chromforum.orgnih.gov Different stationary phases, such as phenyl or embedded polar group columns, can provide the necessary selectivity for separating closely related isomers. chromforum.org

The following table summarizes the key analytical features used for the discrimination of trimethyl(tolyloxy)silane isomers.

| Isomer | GC Retention Order | Key Mass Spectral Fragment (m/z) | Distinguishing Feature |

| Trimethyl(o-tolyloxy)silane | First to elute | 91 (base peak) | Unique base peak allows for easy differentiation. nih.govwiley.com |

| This compound | Second to elute | 165 | Similar mass spectrum to the p-isomer. wiley.com |

| Trimethyl(p-tolyloxy)silane | Last to elute | 165 | Similar mass spectrum to the m-isomer. wiley.com |

Development of Functionally Tailored Aryloxysilanes for Specific Research Goals

The development of functionally tailored aryloxysilanes is a rapidly growing area of research, driven by the need for molecules with specific properties for a wide range of applications. researchgate.netrsc.org By incorporating specific functional groups into the aryloxysilane structure, researchers can create molecules with tailored electronic, optical, or biological properties. nih.gov

Applications in Organic Synthesis:

Functionally tailored aryloxysilanes are valuable intermediates in organic synthesis. researchgate.netresearchgate.net For example, the introduction of a reactive functional group, such as a halogen or a boronic ester, on the aromatic ring allows for further synthetic transformations, such as cross-coupling reactions. organic-chemistry.org Allylsilanes, a class of organosilicon compounds, are particularly useful as they can act as nucleophiles in various carbon-carbon bond-forming reactions. researchgate.netorganic-chemistry.org

Applications in Materials Science:

Aryloxysilanes with specific functional groups are used in the development of new materials. For instance, aryloxysilanes containing polymerizable groups can be used as monomers for the synthesis of silicon-containing polymers with unique thermal and mechanical properties.

Applications in Biological Systems:

The incorporation of biologically active moieties into the aryloxysilane structure can lead to the development of new therapeutic agents. nih.gov The silicon atom can be used to modify the pharmacokinetic properties of a drug, such as its solubility and metabolic stability.

The table below provides examples of functionally tailored aryloxysilanes and their potential research applications.

| Functional Group | Potential Research Application |

| Halogen (-Br, -I) | Precursor for cross-coupling reactions to synthesize complex organic molecules. organic-chemistry.org |

| Boronic Ester (-B(OR)₂) | Substrate for Suzuki coupling reactions. |

| Allyl Group | Reagent for stereoselective allylation reactions. researchgate.net |

| Polymerizable Group (e.g., vinyl, acrylate) | Monomer for the synthesis of silicon-containing polymers. |

| Biologically Active Moiety | Development of novel drug candidates with improved properties. nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings and Contributions to Organosilicon Chemistry

Academic research on trimethyl(m-tolyloxy)silane has primarily centered on its role as a versatile silyl (B83357) ether. A key contribution of this and related aryloxysilanes to organosilicon chemistry lies in their application as protecting groups for hydroxyl functionalities in organic synthesis. The trimethylsilyl (B98337) group can be readily introduced to protect a phenolic hydroxyl group, such as that of m-cresol (B1676322), rendering it chemically inert under specific reaction conditions. This allows for chemical transformations to be carried out on other parts of the molecule without interference from the acidic phenolic proton. The stability of the silyl ether can be modulated by the steric and electronic nature of the substituents on the silicon atom, a fundamental concept in modern organic synthesis.

Furthermore, studies on aryloxysilanes, the class of compounds to which this compound belongs, have elucidated their utility as precursors in the synthesis of other organosilicon compounds and as intermediates in various catalytic processes. Research has also explored the spectroscopic and physicochemical properties of these molecules, contributing to the broader understanding of the nature of the silicon-oxygen bond. The specific substitution pattern of this compound, with the methyl group in the meta position of the aromatic ring, influences its electronic properties and reactivity, providing a valuable data point for structure-activity relationship studies within the aryloxysilane family.

Emerging Trends and Novel Concepts in Organosilane Research Relevant to this compound

The field of organosilane research is continually evolving, with several emerging trends holding relevance for compounds like this compound. A significant area of development is the use of organosilanes in materials science, particularly in the formulation of advanced polymers and composites. Aryloxysilanes can act as surface modification agents, improving the compatibility and adhesion between organic polymers and inorganic fillers. This is crucial for the development of high-performance materials with enhanced mechanical and thermal properties.

Another burgeoning area is the application of organosilanes in catalysis. While not extensively documented for this compound itself, related aryloxysilanes are being investigated as ligands for transition metal catalysts and as components of frustrated Lewis pairs for the activation of small molecules. The electronic tunability of the aryloxy group makes these compounds attractive candidates for fine-tuning the catalytic activity and selectivity of metal centers.

The development of more sustainable and environmentally friendly synthetic methods is a cross-cutting theme in modern chemistry that also impacts organosilane research. This includes the exploration of greener solvents, catalyst-free reactions, and the use of silicon-based reagents as less toxic alternatives to traditional organic reagents. Future research will likely focus on developing more atom-economical and energy-efficient methods for the synthesis and application of aryloxysilanes.

Identification of Unexplored Research Avenues and Persistent Challenges

Despite its utility, several research avenues for this compound remain largely unexplored. Its potential applications in medicinal chemistry, for instance, are yet to be thoroughly investigated. While some organosilicon compounds have shown biological activity, the specific properties of this compound in a biological context are unknown.

A persistent challenge in organosilicon chemistry is the development of highly selective and efficient methods for the cleavage of the silicon-oxygen bond under mild conditions. While various methods exist, achieving orthogonality in the presence of other sensitive functional groups remains an area of active research. For this compound, the development of deprotection strategies that are specific to the aryloxy-silicon bond, without affecting other silyl ethers or functional groups, would significantly enhance its utility in complex molecule synthesis.

Furthermore, the detailed mechanistic understanding of the thermal and photochemical decomposition pathways of aryloxysilanes is incomplete. A deeper insight into these processes could lead to the development of more stable materials and more controlled synthetic applications. The potential of this compound as a monomer or precursor for novel silicone-based polymers with tailored properties also represents a promising but underexplored research direction.

Prognosis for the Development of Novel Synthetic Methodologies and Advanced Applications

The future for this compound and related aryloxysilanes appears promising, with anticipated advancements in both synthetic methodologies and applications. The development of novel catalytic systems for the synthesis of aryloxysilanes is expected to provide more efficient and selective access to these compounds. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional, more hazardous reagents.

In terms of applications, the integration of aryloxysilanes into functional materials is a key area for future growth. This could include their use in the fabrication of organic light-emitting diodes (OLEDs), sensors, and as components of self-healing polymers. The ability to fine-tune the electronic and physical properties of these materials by modifying the structure of the aryloxysilane precursor is a significant advantage.

Moreover, the role of aryloxysilanes in facilitating challenging chemical transformations is likely to expand. This could involve their use as directing groups in stereoselective synthesis or as activators in novel bond-forming reactions. As our understanding of the fundamental reactivity of organosilicon compounds deepens, so too will our ability to harness the unique properties of this compound for the creation of complex and valuable molecules.

Q & A

Q. Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Si(CH₃)₃ | 0.22 | Singlet | |

| m-Tolyl aromatic protons | 6.8–7.2 | Multiplet |

Advanced: How can conflicting literature data on the hydrolytic stability of this compound be resolved?

Answer:

Discrepancies in stability reports often arise from variations in experimental conditions. To address this:

- Controlled hydrolysis studies : Monitor Si-O-C bond cleavage under standardized pH, temperature, and humidity using ²⁹Si NMR or GC-MS .

- Comparative analysis : Test against structurally similar silanes (e.g., trimethyl(phenoxy)silane) to isolate electronic effects of the m-tolyl group .

- Theoretical modeling : DFT calculations can predict bond dissociation energies and reactivity trends .

Note : Hydrolytic stability is highly solvent-dependent; protic solvents (e.g., water, alcohols) accelerate degradation compared to aprotic media .

Advanced: What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?

Answer:

Common side reactions include Si-O bond cleavage and aryl ring overfunctionalization. Mitigation approaches:

- Protecting groups : Use silyl ethers or bulky substituents to shield reactive sites .

- Catalyst tuning : Palladium catalysts with electron-rich ligands (e.g., SPhos) enhance selectivity in Suzuki-Miyaura couplings .

- Kinetic control : Lower reaction temperatures (e.g., -20°C) suppress undesired Si-O hydrolysis .

Basic: What safety protocols are essential for handling this compound?

Answer:

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as silanes may release irritants .

- Waste disposal : Collect residues in sealed containers for incineration or specialized treatment .

Caution : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

Computational tools provide insights into:

- Reaction pathways : Transition state analysis (e.g., via Gaussian or ORCA) identifies favorable mechanisms for Si-O bond activation .

- Electronic effects : HOMO-LUMO gap calculations predict nucleophilic/electrophilic sites on the m-tolyl ring .

- Solvent effects : COSMO-RS simulations model solvent interactions to optimize reaction media .

Basic: What are the thermal decomposition products of this compound, and how are they characterized?

Answer:

Thermogravimetric analysis (TGA) coupled with GC-MS reveals:

- Primary products : m-Cresol (from Si-O cleavage) and hexamethyldisiloxane .

- Secondary products : CO₂ and SiO₂ residues above 400°C .

Methodology : Conduct TGA under N₂ atmosphere (heating rate: 10°C/min) to track mass loss events .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Answer:

Challenges include low volatility and matrix interference. Solutions:

- Derivatization : Use BSTFA to silylate hydroxyl groups, enhancing GC detectability .

- LC-MS/MS : Employ reverse-phase columns (C18) with ESI+ ionization for trace quantification .

- Internal standards : Deuterated analogs (e.g., d₃-trimethylsilyl) improve accuracy .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .

- Atmosphere : Argon or N₂ blanket minimizes oxidation .

- Contaminants : Keep away from moisture and acids to avoid hydrolysis .

Advanced: How does the steric bulk of the m-tolyl group influence the reactivity of this compound compared to para-substituted analogs?

Answer:

The meta-substitution reduces steric hindrance at the oxygen atom, enhancing nucleophilic substitution rates compared to para-substituted derivatives. However, the electron-donating methyl group slightly deactivates the aryl ring, slowing electrophilic aromatic substitution .

Experimental validation : Compare kinetics in SNAr reactions with fluorobenzene derivatives under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.